molecular formula C20H20ClFN2O2 B4792710 N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4792710
M. Wt: 374.8 g/mol
InChI Key: IHYBZRBKEVYNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperidine derivative that has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide is not fully understood. However, studies have suggested that this compound acts as a dopamine D2 receptor antagonist. This mechanism of action is similar to other antipsychotic drugs.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has several biochemical and physiological effects. This compound has been shown to decrease dopamine release in the brain, which may contribute to its antipsychotic effects. The compound has also been shown to have analgesic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments include its potential applications in medicinal chemistry and its well-defined mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide. These include:
1. Further studies to understand the exact mechanism of action of this compound.
2. Studies to explore the potential use of this compound in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
3. Studies to investigate the potential side effects and long-term safety of this compound.
4. Studies to explore the potential use of this compound in combination with other drugs for the treatment of various diseases.

Scientific Research Applications

N-(2-chlorobenzyl)-1-(3-fluorobenzoyl)-4-piperidinecarboxamide has shown potential applications in medicinal chemistry. This compound has been studied for its antipsychotic, analgesic, and anxiolytic effects. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c21-18-7-2-1-4-16(18)13-23-19(25)14-8-10-24(11-9-14)20(26)15-5-3-6-17(22)12-15/h1-7,12,14H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYBZRBKEVYNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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